sodium 4-chloro-6-methylpyridine-2-carboxylate
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Overview
Description
Sodium 4-chloro-6-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a carboxylate group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-chloro-6-methylpyridine-2-carboxylate typically involves the chlorination of 6-methylpyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Neutralization: The resulting 4-chloro-6-methylpyridine-2-carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous neutralization processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-methylpyridine-2-carboxylate or 4-thio-6-methylpyridine-2-carboxylate.
Coupling Products: Complex pyridine derivatives with extended aromatic systems.
Scientific Research Applications
Sodium 4-chloro-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-chloro-6-methylpyridine-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The chlorine and methyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyridine-3-carboxylate
- 6-Chloro-4-methylpyridine-2-carboxylate
- 4-Bromo-6-methylpyridine-2-carboxylate
Uniqueness
Sodium 4-chloro-6-methylpyridine-2-carboxylate is unique due to the specific positioning of the chlorine and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2763780-59-0 |
---|---|
Molecular Formula |
C7H5ClNNaO2 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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